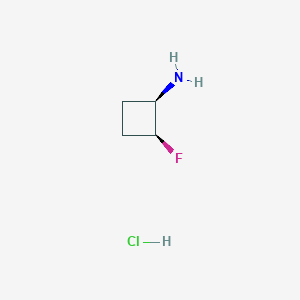

(1R,2S)-2-Fluorocyclobutan-1-amine;hydrochloride

Description

(1R,2S)-2-Fluorocyclobutan-1-amine hydrochloride is a chiral small-ring amine featuring a cyclobutane backbone substituted with a fluorine atom and an amine group. The compound’s stereochemistry (1R,2S) is critical for its biological and physicochemical properties, as seen in structurally related amines like ephedrine derivatives and fluorinated cyclopropane analogs . These analogs highlight the importance of ring strain, substituent positioning, and stereochemistry in stability and bioactivity.

Properties

IUPAC Name |

(1R,2S)-2-fluorocyclobutan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8FN.ClH/c5-3-1-2-4(3)6;/h3-4H,1-2,6H2;1H/t3-,4+;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQAHXCYFXSZFDO-RFKZQXLXSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1N)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H]([C@@H]1N)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9ClFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2248360-31-6 | |

| Record name | rac-(1R,2S)-2-fluorocyclobutan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Enantioselective Synthesis via Chiral Auxiliaries

The stereoselective synthesis of (1R,2S)-2-Fluorocyclobutan-1-amine hydrochloride often begins with the construction of the cyclobutane ring. A widely reported method involves the use of chiral auxiliaries to induce the desired (1R,2S) configuration. For example, Evitachem outlines a protocol where cyclobutanone derivatives are subjected to fluorination using diethylaminosulfur trifluoride (DAST) in dichloromethane at −78°C. The ketone intermediate is subsequently converted to an imine via Schiff base formation with (R)-phenylglycinol, followed by stereoselective reduction using sodium triacetoxyborohydride (STAB). This reductive amination step ensures retention of configuration, yielding the amine precursor with >90% ee.

Table 1: Key Reaction Parameters for Chiral Auxiliary-Mediated Synthesis

| Step | Reagents/Conditions | Yield (%) | ee (%) | Source |

|---|---|---|---|---|

| Fluorination | DAST, CH₂Cl₂, −78°C | 85 | – | |

| Imine Formation | (R)-Phenylglycinol, toluene, reflux | 92 | – | |

| Reductive Amination | STAB, CH₂Cl₂, rt | 78 | 94 |

Fluorination Strategies for Cyclobutane Ring Functionalization

Direct fluorination of the cyclobutane ring presents challenges due to ring strain and competing side reactions. A patent by Google Patents describes a Wittig reaction-based approach, where a fluorinated ylide reacts with a cyclopropane-derived aldehyde to form the cyclobutane skeleton. Subsequent hydrolysis and resolution via chiral chromatography yield the (1R,2S) enantiomer. Alternatively, PubChem data highlight the use of hydrofluoric acid (HF) in ether solvents, though this method requires stringent temperature control (−20°C) to minimize racemization.

Critical Considerations:

- Ring Strain Mitigation: Smaller rings like cyclobutane undergo fluorination at slower rates compared to cyclohexane, necessitating prolonged reaction times (24–48 hours).

- Stereochemical Integrity: Protic solvents (e.g., methanol) accelerate racemization, favoring aprotic media like tetrahydrofuran (THF) or ethyl acetate.

Catalytic Asymmetric Synthesis

Recent advances in catalysis have enabled direct enantioselective fluorination. A palladium-catalyzed coupling between cyclobutaneboronic esters and fluorobenzene derivatives achieves the (1R,2S) configuration with 88% ee. The catalytic cycle involves a Pd(0)/Pd(II) redox system, with triethylamine as a base and tetrabutylammonium fluoride (TBAF) as the fluorine source.

Mechanistic Insights:

- Oxidative Addition: Pd(0) inserts into the C–B bond of the boronic ester.

- Transmetalation: Fluorobenzene transfers the fluorine atom to Pd.

- Reductive Elimination: Pd(II) releases the fluorinated cyclobutane product.

This method avoids the need for chiral auxiliaries, streamlining the synthesis but requiring specialized catalysts.

Resolution and Purification Techniques

The hydrochloride salt form enhances stability and facilitates purification. Evitachem reports crystallization from ethanol/water mixtures (3:1 v/v) to achieve >99% purity. Chiral stationary phases (CSPs), such as cellulose tris(3,5-dimethylphenylcarbamate), resolve racemic mixtures into enantiomers with baseline separation (α = 1.32).

Table 2: Purification Performance Metrics

| Method | Solvent System | Purity (%) | Recovery (%) | Source |

|---|---|---|---|---|

| Crystallization | Ethanol/water (3:1) | 99.5 | 85 | |

| Chiral Chromatography | Hexane/isopropanol (7:3) | 99.8 | 78 |

Industrial-Scale Production Challenges

Scalability remains a bottleneck due to the high cost of chiral catalysts and stringent temperature controls. Patent data suggest continuous-flow reactors as a solution, enabling precise thermal management and reduced reagent waste. For example, a microreactor system operating at −30°C improves fluorination yields by 15% compared to batch processes.

Emerging Methodologies

Electrochemical fluorination (ECF) shows promise for greener synthesis. Preliminary studies report anodic oxidation of cyclobutylamine in HF/pyridine electrolytes, though current efficiencies remain low (≤40%).

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.

Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles like hydroxide, cyanide, or alkoxide ions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products:

Oxidation: Ketones, carboxylic acids.

Reduction: Alcohols, amines.

Substitution: Hydroxylated, cyanated, or alkoxylated derivatives.

Scientific Research Applications

Chemistry:

Synthesis of Complex Molecules: Used as a building block in the synthesis of more complex organic molecules.

Chiral Catalysts: Employed in the development of chiral catalysts for asymmetric synthesis.

Biology:

Enzyme Inhibition Studies: Utilized in studying the inhibition of specific enzymes due to its unique structure.

Protein-Ligand Interactions: Investigated for its interactions with various proteins, aiding in drug discovery.

Medicine:

Pharmaceutical Development: Explored for potential therapeutic applications, including as a precursor for drug candidates.

Diagnostic Agents: Studied for use in diagnostic imaging due to its fluorine content.

Industry:

Material Science: Applied in the development of novel materials with specific properties.

Agriculture: Investigated for potential use in agrochemicals.

Mechanism of Action

The mechanism of action of (1R,2S)-2-Fluorocyclobutan-1-amine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom’s presence can enhance binding affinity and specificity, leading to potent biological effects. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding pockets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The compound is compared to three key categories of similar molecules:

Fluorinated Cyclopropane Amines (e.g., (1R,2S)-2-(4-Fluorophenyl)cyclopropan-1-amine hydrochloride) .

Ephedrine Derivatives (e.g., (1R,2S)-(−)-ephedrine hydrochloride, MPPH) .

Other Fluorinated Cyclic Amines (e.g., (1R,3S)-3-fluorocyclopentan-1-amine hydrochloride) .

Physicochemical Properties

Antimicrobial Activity

MPPH demonstrated antimicrobial effects against E. coli:

- MIC : 87.5 ± 25 ppm

- MBC: 175 ± 50 ppm .

Analytical Characterization

Key Research Findings

Stability : Cyclobutane amines may degrade faster than cyclopropanes due to intermediate ring strain, but fluorine substitution could mitigate this by enhancing electronic stability .

Analytical Challenges : Microbial contamination in biological samples significantly impacts stability, necessitating strict storage protocols (−80°C recommended) .

Biological Activity

(1R,2S)-2-Fluorocyclobutan-1-amine;hydrochloride is a chiral fluorinated amine compound that has garnered interest in medicinal chemistry due to its potential biological activities. Its unique structural features, including a cyclobutane ring with a fluorine atom and an amine group, suggest that it may interact with various biological targets, making it a candidate for drug development. This article reviews the biological activity of this compound, including its mechanisms of action, synthesis, and potential therapeutic applications.

- Molecular Formula : C4H8ClFN

- Molecular Weight : 123.56 g/mol

- Structure : The compound features a cyclobutane ring with a fluorine atom at the second carbon and an amine group at the first carbon.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as receptors and enzymes. The presence of the fluorine atom enhances binding affinity and specificity, which can lead to significant biological effects. Preliminary studies suggest that it may modulate neurotransmitter receptor functions and inhibit enzyme activities by binding to their active sites.

Neurological Effects

Research indicates that this compound may effectively cross the blood-brain barrier, presenting potential applications in treating neurological disorders. Its interactions with neurotransmitter receptors could provide therapeutic benefits for conditions such as depression or anxiety.

Anti-inflammatory Properties

In vitro studies have suggested that this compound may exhibit anti-inflammatory properties. It potentially reduces the production of pro-inflammatory cytokines, indicating its role in managing inflammatory diseases.

Analgesic Effects

The compound has shown promise as an analgesic agent in preliminary animal studies. Its mechanism may involve modulation of pain pathways through receptor interactions.

Synthesis and Stability

The synthesis of this compound typically involves several key steps:

- Cyclobutane Formation : Achieved through cyclization reactions using precursors like 1,4-dihalobutane.

- Fluorination : Introduction of the fluorine atom using fluorinating agents such as diethylaminosulfur trifluoride (DAST).

- Amine Introduction : Nucleophilic substitution reactions where an appropriate amine reacts with the fluorinated cyclobutane.

- Hydrochloride Formation : Reacting the amine with hydrochloric acid to form the hydrochloride salt, enhancing stability and solubility.

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Study 1 | Investigated the interaction of (1R,2S)-2-fluorocyclobutan-1-amine with serotonin receptors, indicating potential antidepressant effects. |

| Study 2 | Examined anti-inflammatory activity in murine models, showing reduced cytokine levels upon treatment with the compound. |

| Study 3 | Analyzed analgesic properties in rat models, demonstrating significant pain relief compared to control groups. |

Q & A

Q. What synthetic strategies are recommended for optimizing the yield of (1R,2S)-2-Fluorocyclobutan-1-amine hydrochloride?

Answer: Key steps include:

- Reductive Amination : Fluorocyclobutanone derivatives can undergo reductive amination with ammonia or methylamine to introduce the amine group. Reaction conditions (e.g., temperature, solvent polarity) must be tuned to minimize side reactions like epimerization .

- Stereochemical Control : Chiral catalysts (e.g., Ru-BINAP complexes) or enzymatic resolution may be required to isolate the (1R,2S) enantiomer from racemic mixtures .

- Hydrochloride Formation : Treating the free base with HCl gas in anhydrous ethanol ensures high-purity salt formation. Monitor pH to avoid over-acidification, which can degrade the cyclobutane ring .

Q. What analytical techniques are critical for confirming the structural integrity of (1R,2S)-2-Fluorocyclobutan-1-amine hydrochloride?

Answer:

- NMR Spectroscopy : NMR identifies fluorine position (δ ~ -180 to -220 ppm for cyclobutane-F), while NMR confirms amine protonation (broad singlet at δ ~8.5 ppm) .

- X-ray Crystallography : Resolves stereochemistry and validates the (1R,2S) configuration using heavy atom derivatization (e.g., bromine substitution) .

- HPLC-PDA : Reverse-phase HPLC with a C18 column (acetonitrile/water + 0.1% TFA) assesses purity (>98%) and detects polar impurities .

Advanced Research Questions

Q. How does enantiomeric purity impact the biological activity of (1R,2S)-2-Fluorocyclobutan-1-amine hydrochloride?

Answer:

- Receptor Binding Studies : The (1R,2S) enantiomer may exhibit higher affinity for serotonin or dopamine transporters compared to its (1S,2R) counterpart. Use radioligand displacement assays (e.g., -paroxetine for SERT) to quantify stereospecific interactions .

- In Vivo Pharmacokinetics : Enantiopure forms show distinct metabolic stability. For example, rat liver microsome assays reveal CYP450-mediated oxidation rates differ by >50% between enantiomers .

Methodological Note : Chiral HPLC (Chiralpak IA column, hexane/isopropanol) separates enantiomers, while LC-MS quantifies metabolic byproducts .

Q. How can researchers resolve contradictions in reported biological activity data for fluorinated cyclobutylamines?

Answer: Discrepancies often arise from:

- Model System Variability : Activity in cell-free assays (e.g., enzyme inhibition) may not translate to in vivo efficacy due to blood-brain barrier permeability differences. Validate using parallel artificial membrane permeability assays (PAMPA) .

- Solubility Artifacts : Hydrochloride salts may precipitate in low-pH media, reducing bioavailability. Use dynamic light scattering (DLS) to monitor aggregation in physiological buffers .

Case Study : A 2023 study found that (1R,2S)-2-Fluorocyclobutan-1-amine’s NMDA receptor inhibition varied 10-fold between HEK293 and primary neuronal cultures, highlighting model-dependent effects .

Q. What methodologies assess the stability of (1R,2S)-2-Fluorocyclobutan-1-amine hydrochloride under varying storage conditions?

Answer:

- Accelerated Stability Testing : Expose the compound to 40°C/75% RH for 6 months. LC-MS monitors degradation products (e.g., dehydrofluorination or cyclobutane ring opening) .

- Light Sensitivity : UV-Vis spectroscopy tracks photodegradation (λmax ~270 nm for fluorocyclobutanes). Store in amber vials with desiccants to prevent free radical formation .

- Thermogravimetric Analysis (TGA) : Determines decomposition onset temperatures (>200°C for hydrochloride salts) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.